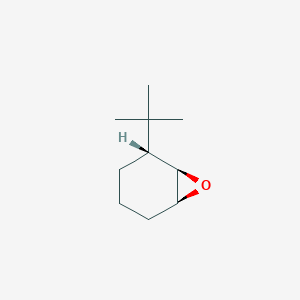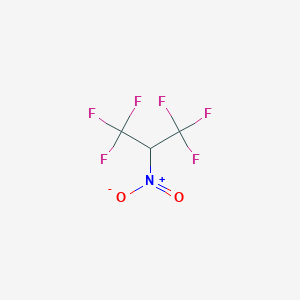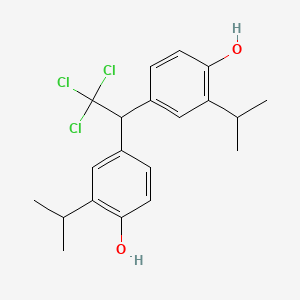
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate is an organic compound with a complex structure that includes a dioxolane ring and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate typically involves the reaction of 4-hydroxybutyl acetate with 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares the dioxolane ring but has a hydroxyl group instead of an acetate group.
Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate: Similar in structure but with an additional ester group.
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)(triphenyl)phosphonium bromide: Contains a phosphonium group, making it useful in different chemical contexts.
Uniqueness
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate is unique due to its combination of the dioxolane ring and acetate group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
14739-13-0 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl acetate |
InChI |
InChI=1S/C11H20O4/c1-9(12)13-7-5-4-6-10-8-14-11(2,3)15-10/h10H,4-8H2,1-3H3 |
Clave InChI |
FLMXMCDJRRHMHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



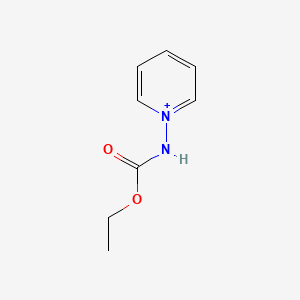
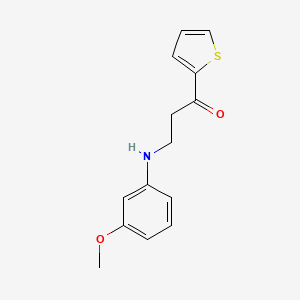
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
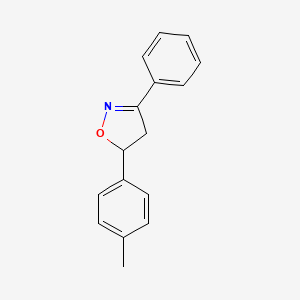
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
